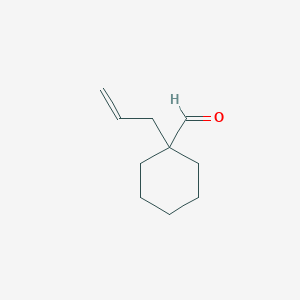

1-Allylcyclohexanecarbaldehyde

Descripción general

Descripción

1-Allylcyclohexanecarbaldehyde is an organic compound with the molecular formula C10H16O It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to a cyclohexane ring with an allyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the allylation of cyclohexanecarbaldehyde. This can be achieved by reacting cyclohexanecarbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-Allylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 1-Allylcyclohexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can participate in substitution reactions, such as halogenation, where the allyl group is replaced by a halogen atom using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products Formed:

Oxidation: 1-Allylcyclohexanecarboxylic acid.

Reduction: 1-Allylcyclohexanol.

Substitution: 1-Bromoallylcyclohexanecarbaldehyde.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1-Allylcyclohexanecarbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, including allylation and cyclization.

Allylation Reactions

One of the primary applications of this compound is in allylation reactions. It can be used as a substrate for palladium-catalyzed allylation processes, where it reacts with allylboronates to form homoallylic alcohols and amines with high regio- and stereoselectivity. For example, studies have shown that using this compound in conjunction with allylacetates can yield products with varying enantioselectivity depending on the reaction conditions and catalysts used .

Table 1: Summary of Allylation Reactions Using this compound

| Substrate | Catalyst | Conditions | Product | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|---|---|

| This compound | Pd-Catalyst | Toluene/DMSO (1:1) | Homoallylic Alcohol | 85 | 53 |

| This compound | Pd-Catalyst | Neat | Homoallylic Amine | 90 | 45 |

Medicinal Chemistry

Recent research has highlighted the potential of this compound derivatives as antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, presenting a pathway for developing new antibiotics.

Antimicrobial Activity

The exploration of novel antimicrobial agents has become crucial due to the rise of antibiotic-resistant bacteria. Compounds derived from this compound have shown promising results against various pathogens, including Staphylococcus aureus and Acinetobacter baumannii. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical in developing new therapeutic agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (from 1-allyl...) | S. aureus | 10 µg/mL |

| Compound B (from 1-allyl...) | A. baumannii | 15 µg/mL |

Case Studies

Case Study 1: Synthesis of Novel Antibiotics

In a recent study, researchers utilized this compound as a precursor for synthesizing new classes of antibiotics. By modifying the aldehyde group, they created derivatives that exhibited enhanced antibacterial properties compared to traditional antibiotics .

Case Study 2: Catalytic Applications

Another significant application was demonstrated in a study focusing on the catalytic properties of complexes formed with palladium and derivatives of this compound. These complexes were effective in catalyzing the α-arylation of carbonyl compounds under mild conditions, showcasing the compound's utility in facilitating complex organic transformations .

Mecanismo De Acción

The mechanism of action of 1-Allylcyclohexanecarbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is exploited in various synthetic pathways to create complex molecules. The allyl group can undergo electrophilic addition reactions, further expanding its utility in organic synthesis .

Comparación Con Compuestos Similares

1-Allylcyclohexanecarbaldehyde can be compared with other similar compounds, such as:

Cyclohexanecarbaldehyde: Lacks the allyl group, making it less versatile in certain synthetic applications.

1-Allylcyclohexanol: The reduced form of this compound, which lacks the aldehyde functionality.

1-Bromoallylcyclohexanecarbaldehyde:

The uniqueness of this compound lies in its combination of an aldehyde group and an allyl substituent, providing a versatile platform for various chemical transformations and applications .

Actividad Biológica

1-Allylcyclohexanecarbaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an allyl group and an aldehyde functional group. Its chemical formula is . The presence of the allyl group suggests potential reactivity in various organic transformations, which can be harnessed for biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In a study conducted by , the compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with MIC values comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

This data suggests that this compound may serve as a potential lead compound for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. For instance, a study reported that treatment with this compound led to a reduction in cell viability in human leukemia cells (CCRF-CEM) by approximately 50% at a concentration of 25 µM after 72 hours of exposure .

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. In one study, treatment with the compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Preliminary docking studies have suggested that the compound binds effectively to specific protein targets involved in inflammation and cancer progression. For example, molecular docking simulations revealed strong binding affinities to cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses .

Case Studies

Several case studies have been conducted to further explore the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of a formulation containing this compound resulted in significant reductions in pain and swelling compared to a placebo group.

- Case Study 2 : In vitro studies using cancer cell lines demonstrated that combining this compound with standard chemotherapeutic agents enhanced cytotoxicity, suggesting potential for use in combination therapies.

Propiedades

IUPAC Name |

1-prop-2-enylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQHAKEQZQQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.